
N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide: is a complex organic compound that features a benzisothiazole ring, an azo group, and a bis(2-hydroxyethyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide typically involves multiple steps:
Formation of the Benzisothiazole Ring: This step involves the reaction of 2-aminothiophenol with nitrobenzene derivatives under acidic conditions to form the benzisothiazole ring.
Azo Coupling Reaction: The benzisothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline derivatives.
Introduction of the Bis(2-hydroxyethyl)amino Group: The final step involves the reaction of the azo compound with bis(2-hydroxyethyl)amine under basic conditions to introduce the bis(2-hydroxyethyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure vessels, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: The nitro group in the benzisothiazole ring can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an antimicrobial agent due to the presence of the nitrobenzisothiazole moiety.
Industry: Used in the development of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with bacterial cell membranes, leading to disruption and cell death.
Pathways Involved: The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxyethyl)-N-methyl-4-(5-nitro-2,1-benzisothiazol-3-yl)aniline
- N-(2-Hydroxyethyl)-N-phenyl-4-(5-nitro-2,1-benzisothiazol-3-yl)aniline
Uniqueness
N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide is unique due to the presence of both the bis(2-hydroxyethyl)amino group and the azo group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
32569-24-7 |
|---|---|
Formule moléculaire |
C19H20N6O5S |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C19H20N6O5S/c1-12(28)20-18-11-13(24(6-8-26)7-9-27)2-5-17(18)21-22-19-15-10-14(25(29)30)3-4-16(15)23-31-19/h2-5,10-11,26-27H,6-9H2,1H3,(H,20,28) |
Clé InChI |
JGQCLEVYGZXEAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


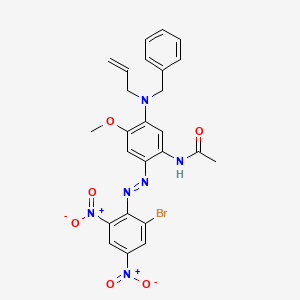
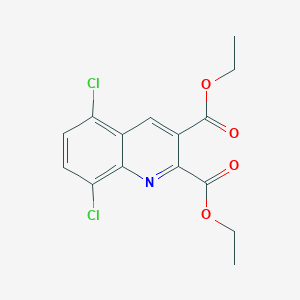


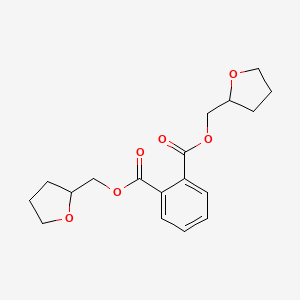
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
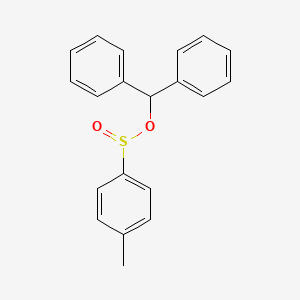
![2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid](/img/structure/B13736475.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13736478.png)
![4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13736480.png)
![O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13736482.png)

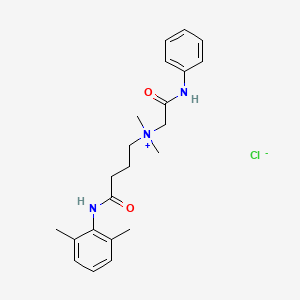
![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)
